
Indium--zirconium (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium-zirconium (1/3) is a compound consisting of indium and zirconium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. Indium is a post-transition metal known for its malleability and ductility, while zirconium is a transition metal known for its high resistance to corrosion and heat. The combination of these two elements results in a compound with enhanced properties suitable for advanced technological applications .
Méthodes De Préparation
The synthesis of indium-zirconium (1/3) can be achieved through various methods, including solid-state reactions and sol-gel techniques.
Solid-State Reactions: This method involves mixing indium and zirconium powders in the desired stoichiometric ratio and heating the mixture at high temperatures in an inert atmosphere.
Sol-Gel Technique: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Industrial production methods often involve large-scale solid-state reactions due to their simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Indium-zirconium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form indium and zirconium oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Reduction reactions can convert the oxides back to the metallic state using reducing agents such as hydrogen or carbon monoxide.
Substitution: Indium-zirconium (1/3) can undergo substitution reactions where one of the metals is replaced by another metal, altering the compound’s properties.
Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The major products formed from these reactions are indium oxide, zirconium oxide, and substituted metal compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which indium-zirconium (1/3) exerts its effects depends on its application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved include the activation of hydrogen and carbon dioxide molecules, leading to the formation of methanol and other valuable chemicals .
In biological applications, the compound’s luminescent properties enable it to act as a bioimaging agent, allowing for the visualization of biological processes at the molecular level .
Comparaison Avec Des Composés Similaires
Indium-zirconium (1/3) can be compared with other similar compounds, such as indium-tin oxide and zirconium dioxide.
Indium-Tin Oxide (ITO): ITO is widely used as a transparent conducting oxide in electronic devices.
Zirconium Dioxide (ZrO2): Zirconium dioxide is known for its high thermal stability and resistance to corrosion.
Similar compounds include indium oxide, zirconium carbide, and zirconium nitride, each with distinct properties and applications .
Propriétés
Numéro CAS |
73347-89-4 |
|---|---|
Formule moléculaire |
InZr3 |
Poids moléculaire |
388.49 g/mol |
InChI |
InChI=1S/In.3Zr |
Clé InChI |
FLMVQIGQFQUGPF-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Zr].[Zr].[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


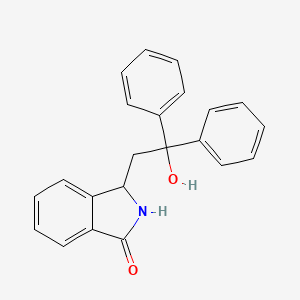
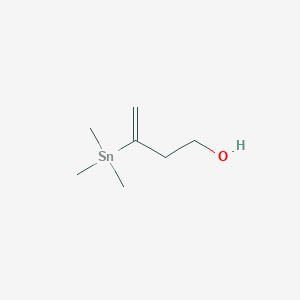
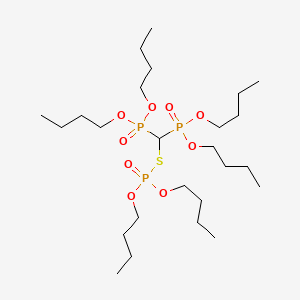
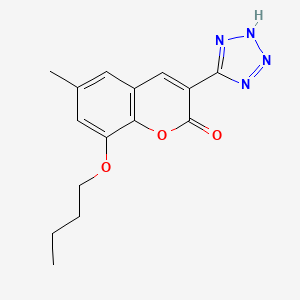
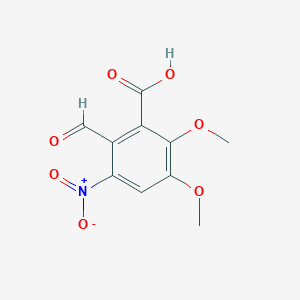
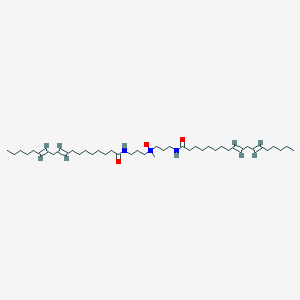
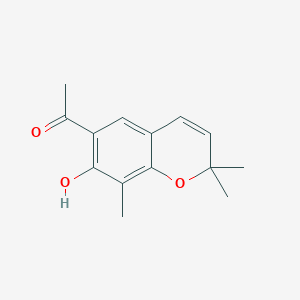
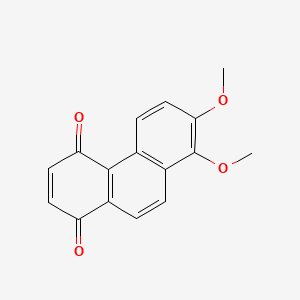
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
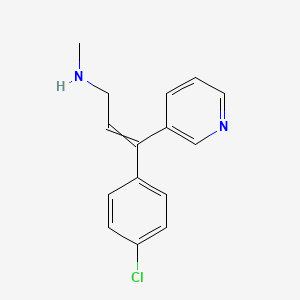
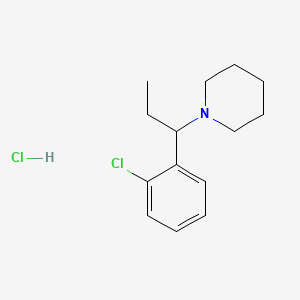
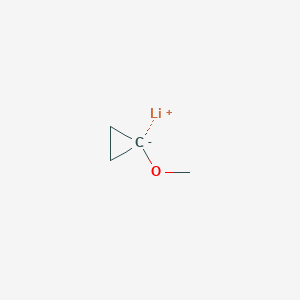

![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)
